20-oxosteroids
20-Oxosteroids are a class of steroid compounds characterized by the presence of an oxygen atom at the C20 position, which distinguishes them from their parent steroidal structures. These compounds exhibit a wide range of biological activities and are of significant interest in various fields such as pharmacology, endocrinology, and natural product research.
Structurally, 20-oxosteroids often possess a steroid nucleus with modifications at the C20 position. The oxygenation at this position can alter the molecule's physicochemical properties, enhancing its stability or modifying its biological behavior. For instance, these compounds may display anti-inflammatory, immunomodulatory, and antiproliferative activities.
In pharmaceutical applications, 20-oxosteroids have shown promise in the treatment of conditions such as arthritis, cancer, and autoimmune disorders. The structural diversity of these molecules allows for the design of targeted therapeutic agents with improved efficacy and reduced side effects compared to their non-oxidized counterparts.
Overall, 20-oxosteroids represent a promising area of research with potential for developing novel drugs and therapeutics in various medical fields.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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Methylprednisolone 21-Iodide | 85847-53-6 | C22H29IO4 |
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(17b)-cyclic 3-(1,2-ethanediyl acetal)17-methyl-17-(1-oxopropyl)-estra-5(10),9(11)-dien-3-one | 42982-45-6 | C24H34O3 |
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Pregna-4,9(11)-diene-3,20-dione (90%) | 17652-16-3 | C21H28O2 |
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Prednisolone Impurity 11 (Mixture of Z and E Isomers) | 115097-56-8 | C21H28O5 |
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21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | 24510-54-1 | C24H32O5 |
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21-Amino-17-hydroxyprogesteroneHydrochloride | 84869-30-7 | C21H31NO3.Cl- |
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6Alpha-Chlorodexamethasone | 1744-64-5 | C22H28ClFO5 |
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16-Methyl-16-dehydropregnenolone | 1808-63-5 | C22H32O2 |
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9β,10α-Pregna-4,6,8(14)-triene-3,20-dione | 23035-53-2 | C21H26O2 |
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6a-Hydroxy-21-desacetyl Deflazacort | 87539-45-5 | C23H29NO6 |
Related Literature
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Antony J. Williams Med. Chem. Commun., 2010,1, 325-330
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Tran B. Nguyen,Kelvin H. Bates,John D. Crounse,Rebecca H. Schwantes,Xuan Zhang,Henrik G. Kjaergaard,Jason D. Surratt,Peng Lin,Alexander Laskin Phys. Chem. Chem. Phys., 2015,17, 17914-17926
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Ibrahim Abdellah,Elise Bernoud,Jean-François Lohier,Carole Alayrac,Loïc Toupet,Annie-Claude Gaumont Chem. Commun., 2012,48, 4088-4090
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Youtian Tao,Liang Ao,Cheng Zhong,Jingui Qin,Chuluo Yang,Dongge Ma J. Mater. Chem., 2010,20, 1759-1765
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Sheng Zhao,Jun Yuan,Yi-Chen Li,Bing-Feng Shi Chem. Commun., 2015,51, 12823-12826
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Yan Zhan,Zhiming Liu,Qingqing Liu,Di Huang,Yan Wei,Yinchun Hu,Xiaojie Lian New J. Chem., 2017,41, 3930-3938
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Bita Bayatsarmadi,Yao Zheng,Carlo Spartaco Casari,Valeria Russo,Shi-Zhang Qiao Chem. Commun., 2016,52, 11947-11950
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Qingsheng Gao,Lichun Yang,Jianjiang Mao,Yahong Zhang,Yuping Wu,Yi Tang J. Mater. Chem., 2010,20, 2807-2812
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